4-(Piperidin-4-yl)butanoic acid hydrochloride
Overview
Description
4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound that is structurally related to piperidine and butanoic acid. It is a derivative of piperidine, a six-membered heterocyclic amine, with a butanoic acid moiety attached to the nitrogen atom. The hydrochloride form indicates that it is a salt with hydrochloric acid, which may enhance its solubility in aqueous solutions.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One approach is the asymmetric organocatalytic synthesis, which can produce bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters. This method uses a chiral phosphoric acid catalyst and can yield products with high enantiomeric excess (ee) . Another method involves a tandem reductive amination-lactamization using sodium triacetoxyborohydride starting with 1-benzyl-4-piperidone and γ- or δ-amino esters or acids, which provides an efficient synthesis of piperidin-4-yl-substituted lactams .
Molecular Structure Analysis
The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated using single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy. The compound crystallizes in an orthorhombic space group with the piperidine ring adopting a chair conformation. The carboxyl group is in the equatorial position, and the chloride ion forms hydrogen bonds with the carboxyl group and electrostatic interactions with the protonated nitrogen of the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of tropolone derivatives through reactions with quinolines and benzoquinones . Additionally, piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acids, analogues of GABA, can be synthesized through a sequence of Pudovik addition, Barton deoxygenation, and acidic hydrolysis . Moreover, piperidinones can be involved in three-component condensation reactions to form spiro-dihydropyrazolopyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride are influenced by its molecular structure. The presence of the carboxyl group and the protonated nitrogen suggests that the compound can engage in hydrogen bonding, which can affect its solubility and boiling point. The chloride ion may also contribute to the compound's ionic character, influencing its melting point and solubility in water. The chair conformation of the piperidine ring and the equatorial position of the carboxyl group can impact the compound's reactivity and interaction with other molecules .
Scientific Research Applications
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Pharmaceutical Sciences
- Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- The methods of application or experimental procedures vary widely depending on the specific therapeutic application. For example, in the case of anticancer agents, the compound might be administered intravenously or orally, and the dosage would depend on factors like the type and stage of cancer, the patient’s overall health, etc .
- The outcomes also vary widely. For instance, an anticancer agent might be evaluated based on its ability to shrink tumors or slow the progression of the disease .
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Organic Synthesis
- 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 [ ( E )- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .
- It serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis, such as reaction under controlled temperature and pressure conditions, purification of the product by distillation or chromatography, etc .
- .
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Modification of 3-amidinophenylalanine-derived matriptase inhibitors
- This compound can be used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- The outcomes would be evaluated based on the effectiveness of the modified inhibitors .
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Reactions between Weinreb amides and 2-magnesiated oxazoles
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Synthesis of NAmPRTase inhibitors
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Synthesis of FK866 analogs for NAD salvage inhibition
- This compound can be used as a reactant for the synthesis of FK866 analogs for NAD salvage inhibition .
- The methods of application or experimental procedures would involve standard techniques in organic synthesis .
- The outcomes would be evaluated based on the effectiveness of the synthesized FK866 analogs .
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Synthesis of 1-Benzyl-4-piperidone
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Synthesis of 1-(2-Hydroxyethyl)piperazine
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Synthesis of 2,3,4,5,6-Pentafluorobenzaldehyde
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Synthesis of 1-Boc-4-piperidone
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Synthesis of 4-Piperidone monohydrate hydrochloride
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Synthesis of 1-(2-Hydroxyethyl)piperidine
Safety And Hazards
properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)butanoic acid hydrochloride | |
CAS RN |
84512-08-3 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidine butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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